Cas no 887945-96-2 (Febuxostat 67M-1)

Febuxostat 67M-1 is a high-purity pharmaceutical intermediate or active pharmaceutical ingredient (API) primarily used in the synthesis of febuxostat, a potent non-purine selective inhibitor of xanthine oxidase. This compound is critical for the production of medications targeting hyperuricemia and chronic gout. Febuxostat 67M-1 is characterized by its consistent quality, precise chemical structure, and compliance with stringent pharmacopeial standards (e.g., USP, EP). Its optimized synthesis route ensures high yield and minimal impurities, making it suitable for scalable manufacturing. The product is rigorously tested for identity, potency, and residual solvents, ensuring reliability for formulation development. Proper handling and storage under controlled conditions are recommended to maintain stability.
Febuxostat 67M-1 structure
Febuxostat 67M-1 structure
Product Name:Febuxostat 67M-1
CAS No:887945-96-2
MF:C16H16N2O4S
MW:332.374242782593
CID:581970
Update Time:2025-10-24

Febuxostat 67M-1 Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylic acid,2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-
    • 67M-1
    • Febuxostat 67M-1
    • Inchi: 1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21)
    • InChI Key: FPODSLPQWIIKKI-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C)N=C1C1C=CC(=C(C#N)C=1)OCC(C)CO

Febuxostat 67M-1 Pricemore >>

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Additional information on Febuxostat 67M-1

Comprehensive Overview of Febuxostat 67M-1 (CAS No. 887945-96-2): Mechanism, Applications, and Industry Insights

Febuxostat 67M-1, identified by its CAS number 887945-96-2, is a high-purity intermediate widely utilized in the pharmaceutical industry for the synthesis of febuxostat, a non-purine xanthine oxidase inhibitor. This compound has garnered significant attention due to its critical role in the production of medications targeting hyperuricemia and chronic gout. With the rising prevalence of metabolic disorders globally, the demand for Febuxostat 67M-1 has surged, making it a focal point for researchers and manufacturers alike.

The chemical structure of Febuxostat 67M-1 features a thiazole core, which is essential for its biological activity. Unlike traditional urate-lowering therapies, febuxostat derivatives exhibit superior selectivity and fewer side effects, addressing key patient concerns such as cardiovascular safety and renal tolerance. Recent studies highlight its potential in managing comorbidities like hypertension and diabetes, aligning with current trends in personalized medicine and multi-target therapeutics.

From a manufacturing perspective, CAS 887945-96-2 is synthesized through a multi-step process involving condensation and cyclization reactions. Innovations in green chemistry have optimized its production, reducing environmental impact—a topic highly relevant to sustainable pharma discussions. Regulatory agencies, including the FDA and EMA, have stringent guidelines for Febuxostat 67M-1 purity (>99%), emphasizing its importance in ensuring drug efficacy and safety.

Market analysts project steady growth for the febuxostat API market, driven by increasing gout incidence and aging populations. Frequently searched terms like "febuxostat vs allopurinol" and "new gout treatments 2024" reflect consumer interest in comparative efficacy. Additionally, Febuxostat 67M-1 is being explored for off-label applications in neurodegenerative diseases, leveraging its antioxidant properties—a hot topic in drug repurposing research.

Quality control of 887945-96-2 involves advanced analytical techniques such as HPLC and LC-MS to detect impurities at ppm levels. This aligns with industry demands for high-potency APIs and aligns with SEO trends around "pharmaceutical quality standards." Furthermore, patent expirations for branded febuxostat formulations have spurred generic production, making Febuxostat 67M-1 a strategic compound for emerging markets.

In conclusion, Febuxostat 67M-1 (CAS No. 887945-96-2) represents a nexus of therapeutic innovation and industrial scalability. Its evolving applications and compliance with ICH guidelines position it as a benchmark in modern pharmacochemistry, while ongoing research continues to unlock its full potential in global healthcare solutions.

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